molecular formula C20H26N4O B5506981 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide

Cat. No. B5506981
M. Wt: 338.4 g/mol
InChI Key: AKJNJSBRHHNTAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives, including structures similar to the compound , involves several steps, including the formation of pyrazole rings, introduction of the acetamide group, and subsequent modifications to introduce various substituents. These processes often employ methods such as indolization under Fischer conditions, condensation reactions, and the use of catalysts for specific functional group transformations (Chkirate et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals diverse geometries and bonding environments, often characterized by X-ray crystallography. Coordination complexes, for example, demonstrate the ability of the pyrazole and acetamide functional groups to bind to metal ions, forming structures with specific coordination geometries and supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of pyrazole-acetamide derivatives includes their ability to participate in coordination chemistry, forming complexes with metals like Co(II) and Cu(II). These reactions are influenced by the presence of donor atoms in the pyrazole and acetamide groups, which engage in coordination and hydrogen bonding, affecting the self-assembly processes and the antioxidant activity of the resulting complexes (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structures are essential for understanding the applications and handling of these compounds. The solid-state structures, determined by single crystal X-ray crystallography, provide insight into the compounds' stability, supramolecular interactions, and potential for forming various crystalline architectures.

Chemical Properties Analysis

The chemical properties, including the compounds' reactivity, stability under different conditions, and interactions with other molecules, are crucial for their potential applications. The antioxidant activity, as measured by various in vitro assays, demonstrates the functional utility of pyrazole-acetamide derivatives beyond their structural interest (Chkirate et al., 2019).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the impact of hydrogen bonding on self-assembly processes. These compounds, featuring pyrazole and acetamide functionalities, demonstrate significant antioxidant activities, highlighting their potential in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified novel compounds with potential antiallergic properties. These studies emphasize the synthesis and evaluation of compounds designed to improve antiallergic potency, with some showing significant activity in relevant assays (Menciu et al., 1999).

Anticancer and Antitubulin Agents

The design and synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been explored for their inhibitory effects on tubulin polymerization, demonstrating potent antiproliferative activities against various cancer cell lines. These findings suggest the utility of such compounds in cancer therapy, particularly in targeting tubulin dynamics (Ren et al., 2023).

Antioxidant and Anti-Inflammatory Properties

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, underlining the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole and indole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-6-24-12-16(10-21-24)11-23(5)18(25)9-17-15(4)22-20-14(3)8-7-13(2)19(17)20/h7-8,10,12,22H,6,9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNJSBRHHNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)CC2=C(NC3=C(C=CC(=C23)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide

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